molecular formula C8H6N2O3 B3045387 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- CAS No. 105969-84-4

1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy-

Cat. No.: B3045387
CAS No.: 105969-84-4
M. Wt: 178.14 g/mol
InChI Key: UYEPIVQISLENOL-UHFFFAOYSA-N
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Description

1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, in the presence of an amine and a hydroxylating agent. The reaction typically requires elevated temperatures and may be catalyzed by acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its multifunctional groups.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amino and hydroxyl groups. These interactions can modulate biochemical pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Lacks the amino and hydroxyl groups but shares the isoindole ring system.

    N-hydroxyphthalimide: Contains a hydroxyl group but lacks the amino group.

    5-amino-2-hydroxyphthalimide: Similar structure but with different substitution patterns.

Uniqueness

1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This multifunctionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-2-hydroxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)8(12)10(13)7(5)11/h1-3,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEPIVQISLENOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327093
Record name NSC630954
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105969-84-4
Record name NSC630954
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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